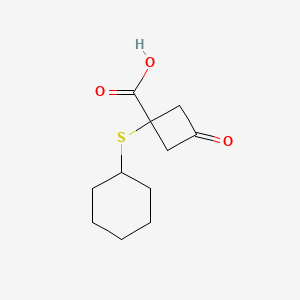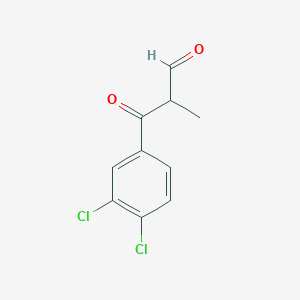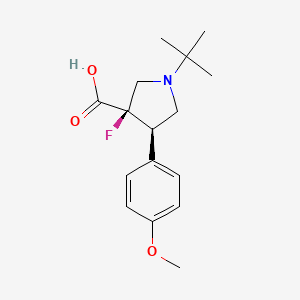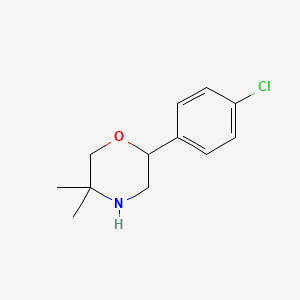
2-(4-Chlorophenyl)-5,5-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-chloroaniline with a suitable morpholine derivative under controlled conditions. One common method includes the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with a morpholine derivative in the presence of a catalyst and solvent . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and enhances the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high efficiency and yield. The product is typically purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its anticancer activity may be attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-5,5-dimethylmorpholine
- 2-(4-Fluorophenyl)-5,5-dimethylmorpholine
- 2-(4-Methylphenyl)-5,5-dimethylmorpholine
Uniqueness
2-(4-Chlorophenyl)-5,5-dimethylmorpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromophenyl, fluorophenyl, and methylphenyl analogs, the chlorophenyl derivative may exhibit different reactivity and potency in various applications. The specific electronic and steric effects of the chlorine atom contribute to its unique behavior in chemical reactions and biological interactions .
特性
CAS番号 |
1017481-15-0 |
|---|---|
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
InChIキー |
VNQCVAUIKRUBGZ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




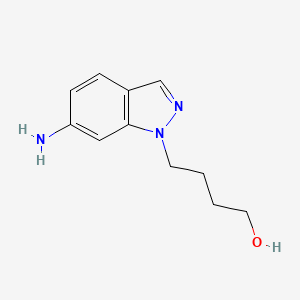
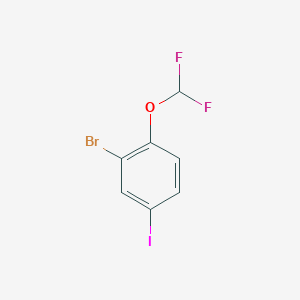
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
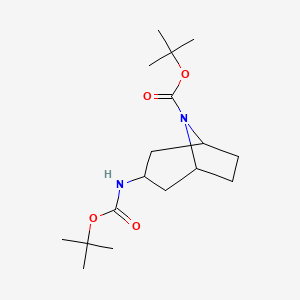
![{[5-(Aminocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B13063899.png)
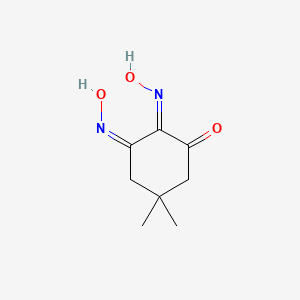
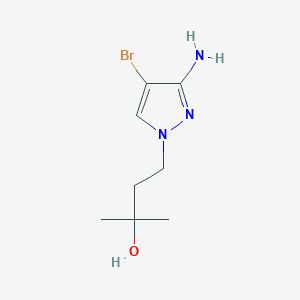
![2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B13063916.png)
